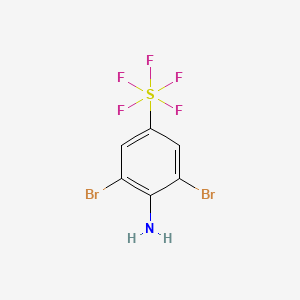
6-bromo-1H-isoindol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1H-isoindol-3-amine (BIA) is a synthetic compound that has been widely studied in recent years due to its interesting and potentially useful properties. BIA is a member of the isoindoline family, which are heterocyclic compounds with a six-membered ring containing two nitrogen atoms. BIA has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science.
科学的研究の応用
6-bromo-1H-isoindol-3-amine has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 6-bromo-1H-isoindol-3-amine has been studied for its potential use as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. In organic synthesis, 6-bromo-1H-isoindol-3-amine has been studied for its potential use as a catalyst for the synthesis of various compounds. In materials science, 6-bromo-1H-isoindol-3-amine has been studied for its potential use in the synthesis of nanomaterials.
作用機序
The mechanism of action of 6-bromo-1H-isoindol-3-amine is not completely understood. However, it is believed that 6-bromo-1H-isoindol-3-amine binds to certain receptors in the body, which leads to a change in the activity of certain enzymes. This change in enzyme activity is thought to be responsible for the observed effects of 6-bromo-1H-isoindol-3-amine on biochemical and physiological processes.
Biochemical and Physiological Effects
6-bromo-1H-isoindol-3-amine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-bromo-1H-isoindol-3-amine can inhibit the growth of certain types of cancer cells, as well as reduce inflammation and improve insulin sensitivity. 6-bromo-1H-isoindol-3-amine has also been shown to have neuroprotective effects, as well as anti-oxidant and anti-apoptotic effects.
実験室実験の利点と制限
The use of 6-bromo-1H-isoindol-3-amine in laboratory experiments has several advantages. 6-bromo-1H-isoindol-3-amine is relatively inexpensive, and can be synthesized in a single step using simple and efficient methods. In addition, 6-bromo-1H-isoindol-3-amine is stable and can be stored for extended periods of time. However, there are also some limitations to the use of 6-bromo-1H-isoindol-3-amine in laboratory experiments. 6-bromo-1H-isoindol-3-amine is toxic and should be handled with caution. In addition, the effects of 6-bromo-1H-isoindol-3-amine on biochemical and physiological processes are not yet fully understood, and further research is needed to fully understand its potential applications.
将来の方向性
The potential applications of 6-bromo-1H-isoindol-3-amine are still being explored, and there are a number of possible future directions. Further research is needed to fully understand the mechanism of action of 6-bromo-1H-isoindol-3-amine, as well as to explore its potential therapeutic applications. In addition, 6-bromo-1H-isoindol-3-amine could be used to synthesize a variety of derivatives, which could be used in materials science, organic synthesis, and other fields. Finally, further research is needed to explore the potential toxicity of 6-bromo-1H-isoindol-3-amine and to develop methods for its safe and effective use in laboratory experiments.
合成法
6-bromo-1H-isoindol-3-amine can be synthesized by a variety of methods, including the use of an aldehyde and a nitrile, an amine and a nitrile, or a nitrile and a haloalkane. The most common synthesis method is the reaction of an aldehyde and a nitrile, which produces 6-bromo-1H-isoindol-3-amine in a single step. This synthesis method is simple and efficient, and can be used to produce a variety of derivatives of 6-bromo-1H-isoindol-3-amine.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1H-isoindol-3-amine involves the conversion of 3-bromo-1H-isoindole to the desired product through a series of reactions.", "Starting Materials": [ "3-bromo-1H-isoindole", "Sodium hydride (NaH)", "Ammonia (NH3)", "Hydrogen gas (H2)", "Palladium on carbon (Pd/C)", "Acetic acid (CH3COOH)", "Ethanol (C2H5OH)" ], "Reaction": [ "Step 1: 3-bromo-1H-isoindole is treated with NaH in anhydrous solvent to form the corresponding sodium salt.", "Step 2: The sodium salt is then treated with NH3 gas to form 3-amino-1H-isoindole.", "Step 3: 3-amino-1H-isoindole is then subjected to hydrogenation using Pd/C as a catalyst to form 3-amino-1H-isoindoline.", "Step 4: 3-amino-1H-isoindoline is then treated with HBr to form 6-bromo-1H-isoindoline.", "Step 5: Finally, 6-bromo-1H-isoindoline is treated with NH3 in the presence of acetic acid and ethanol to form the desired product, 6-bromo-1H-isoindol-3-amine." ] } | |
CAS番号 |
2649077-63-2 |
製品名 |
6-bromo-1H-isoindol-3-amine |
分子式 |
C8H7BrN2 |
分子量 |
211.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



